3-(4-Chlorophenyl)propanoyl chloride
Overview
Description
3-(4-Chlorophenyl)propanoyl chloride: is an organic compound with the molecular formula C9H8Cl2O . It is a derivative of propanoyl chloride where a 4-chlorophenyl group is attached to the third carbon of the propanoyl chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)propanoyl chloride typically involves the reaction of p-chlorophenylpropionyl chloride with anhydrous hexafluoroisopropanol and anhydrous ferric chloride. The reaction is carried out in a 250-mL four-necked flask equipped with a tail suction. The reaction mixture is incubated at 25°C for 3 hours, and the temperature is then raised to 45°C for 1.5 hours until the acyl chloride is completely converted and no hydrogen chloride gas is released.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chlorophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: It reacts with primary amines to form amides.
Acylation: It can acylate various nucleophiles, such as alcohols and amines.
Common Reagents and Conditions:
Anhydrous hexafluoroisopropanol and anhydrous ferric chloride: are commonly used in the synthesis of this compound.
Primary amines: are used in nucleophilic substitution reactions to form amides.
Major Products:
Amides: Formed from the reaction with primary amines.
6-Chloro-1-indanone: Formed from the reaction with anhydrous hexafluoroisopropanol and anhydrous ferric chloride.
Scientific Research Applications
3-(4-Chlorophenyl)propanoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
Mechanism of Action: 3-(4-Chlorophenyl)propanoyl chloride exerts its effects through nucleophilic addition and elimination reactions. The compound undergoes a nucleophilic attack on the carbon atom by the lone pair on the nitrogen atom in the amine. This is followed by the reformation of the carbon-oxygen double bond and the removal of a chloride ion.
Molecular Targets and Pathways: The compound can serve as a bifunctional reagent, capable of acylation and possessing a 2-chloro-ethyl fragment, which can be subjected to nucleophilic substitution. This suggests that it could potentially affect a variety of biochemical pathways.
Comparison with Similar Compounds
3-Chloropropionyl chloride: An important bifunctional reagent capable of acylation and nucleophilic substitution.
4-Chlorobutyryl chloride: Another acyl chloride with similar reactivity but a different carbon chain length.
Uniqueness: 3-(4-Chlorophenyl)propanoyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts specific chemical properties and reactivity that are different from other acyl chlorides.
Properties
IUPAC Name |
3-(4-chlorophenyl)propanoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNRGOGIWXMVLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300964 | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-96-8 | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52085-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzenepropanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601300964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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